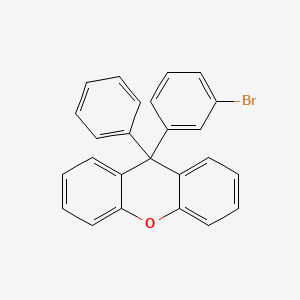
9-(3-Bromophenyl)-9-phenyl-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromophenyl)-9-phenyl-9H-xanthene: is an organic compound that belongs to the xanthene family Xanthenes are known for their fluorescent properties and are widely used in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, 3-bromophenylboronic acid and 9-phenyl-9H-xanthene are used as starting materials .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or dimethylformamide, with careful control of temperature and reaction time to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, depending on the reducing agent and conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Chemistry: 9-(3-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in drug development and as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mécanisme D'action
The mechanism of action of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene involves its interaction with various molecular targets. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking. In chemical reactions, the bromine and phenyl groups facilitate various coupling and substitution reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- 9-(3-Bromophenyl)-9-phenyl-9H-fluorene
- 9-(3-Bromophenyl)-9H-carbazole
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness: 9-(3-Bromophenyl)-9-phenyl-9H-xanthene stands out due to its unique combination of bromine and phenyl groups, which enhance its reactivity and fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as biological imaging and advanced material synthesis .
Propriétés
Formule moléculaire |
C25H17BrO |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
9-(3-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)27-24-16-7-5-14-22(24)25/h1-17H |
Clé InChI |
XKXOMZMNDZTMHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


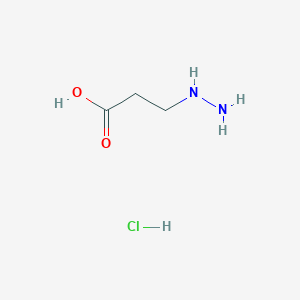
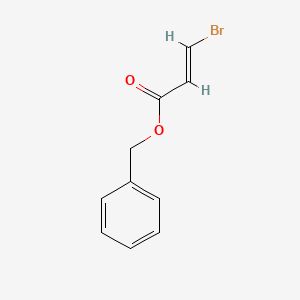
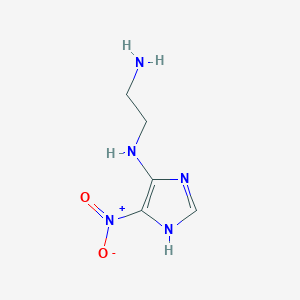


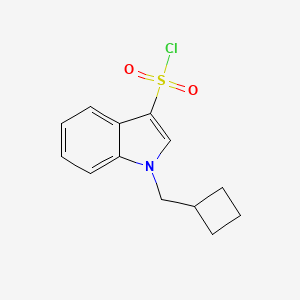
![4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12822064.png)
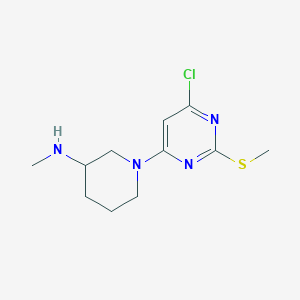
![(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol](/img/structure/B12822072.png)


![(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid](/img/structure/B12822087.png)
![3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12822094.png)
![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)
